molecular formula C4H9NO B565252 Morpholine-13C4 CAS No. 1217024-56-0

Morpholine-13C4

Cat. No.: B565252
CAS No.: 1217024-56-0
M. Wt: 91.091
InChI Key: YNAVUWVOSKDBBP-JCDJMFQYSA-N
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Description

Morpholine-13C4 is a stable isotopic labeled compound of morpholine, a heterocyclic organic compound with the chemical formula C4H9NO. This compound is widely used in various fields, including medical, environmental, and industrial research. This compound is particularly notable for its potential as an anticancer agent, as it works by inhibiting kinases, which are enzymes that play a crucial role in the regulation of cell growth and division .

Mechanism of Action

Target of Action

Morpholine-13C4, a derivative of morpholine, has been found to have antibacterial properties . The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus . Morpholine has been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

The mode of action of this compound involves interaction with its bacterial targets, leading to changes in the bacterial cells. This compound can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria . This leads to bacterial cell death, thereby exhibiting its antibacterial properties .

Biochemical Pathways

This compound affects the biochemical pathways in bacterial cells. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid . This disruption of normal biochemical pathways in the bacterial cells leads to their death .

Pharmacokinetics

It is known that morpholine derivatives can be used in various applications, including as corrosion inhibitors in automotive coolants and boiler water treatment

Result of Action

The result of this compound’s action is the death of bacterial cells. Furthermore, this compound very efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of other chemicals or changes in pH can affect the stability and efficacy of this compound

Chemical Reactions Analysis

Types of Reactions

Morpholine-13C4 undergoes several types of chemical reactions typical for secondary amines, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: N-oxides of morpholine.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Morpholine-13C4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine-13C4 is unique due to its isotopic labeling, which makes it an ideal candidate for studying protein phosphorylation and other cellular processes involved in cancer development . Its ability to inhibit kinases and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

(2,3,5,6-13C4)1,4-oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVUWVOSKDBBP-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2]O[13CH2][13CH2]N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678649
Record name (~13~C_4_)Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.091 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217024-56-0
Record name (~13~C_4_)Morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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